REACTION_CXSMILES
|
[CH2:1]([CH2:6][C:7]([CH:9]=[C:10](C)C)=[O:8])[CH:2]=[C:3](C)[CH3:4].C(N)CN.[OH-].[Na+]>>[CH3:10][CH2:9][C:7](=[O:8])[CH:6]=[CH:1][CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)CC(=O)C=C(C)C
|
Name
|
|
Quantity
|
40.6 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
agitated for approximately four hours under a slight nitrogen pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was then flushed thoroughly with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at between 95° and 105° C.
|
Type
|
DISTILLATION
|
Details
|
Steam distillation of the pot mixture
|
Reaction Time |
4 h |
Name
|
methyl heptenone
|
Type
|
product
|
Smiles
|
CCC(C=CCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |